molecular formula C36H32O4 B14770994 ((4S,5S)-2-Methyl-2-phenyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

((4S,5S)-2-Methyl-2-phenyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

Cat. No.: B14770994
M. Wt: 528.6 g/mol
InChI Key: QVQMFUMIQACODH-LQJZCPKCSA-N
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Description

This compound is a chiral 1,3-dioxolane derivative with two stereogenic centers (4S,5S configuration). Its structure features a central dioxolane ring substituted with a methyl and phenyl group at the 2-position, and two diphenylmethanol moieties at the 4,5-positions (Fig. 1). The stereochemistry is critical for its applications in asymmetric synthesis and catalysis . Key properties include:

  • Molecular formula: C39H38O4 (for analogous derivatives) .
  • Molecular weight: ~666.80 g/mol .
  • Stereochemical confirmation: X-ray crystallography confirms the (4S,5S) configuration, with an envelope conformation of the dioxolane ring .

The compound is synthesized via Grignard addition to a dioxolane precursor, yielding high enantiopurity (>99% ee in some cases) . Its bulky aromatic substituents enhance steric effects, making it suitable for enantioselective catalysis .

Properties

Molecular Formula

C36H32O4

Molecular Weight

528.6 g/mol

IUPAC Name

[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolan-4-yl]-diphenylmethanol

InChI

InChI=1S/C36H32O4/c1-34(27-17-7-2-8-18-27)39-32(35(37,28-19-9-3-10-20-28)29-21-11-4-12-22-29)33(40-34)36(38,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26,32-33,37-38H,1H3/t32-,33-/m0/s1

InChI Key

QVQMFUMIQACODH-LQJZCPKCSA-N

Isomeric SMILES

CC1(O[C@@H]([C@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6

Canonical SMILES

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4S,5S)-2-Methyl-2-phenyl-1,3-dioxolane

Biological Activity

The compound ((4S,5S)-2-Methyl-2-phenyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) , also known by its CAS number 171086-52-5 , is a member of the dioxolane family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structural Formula

The molecular formula of the compound is C47H38O4C_{47}H_{38}O_{4} with a molecular weight of approximately 666.80 g/mol . The structure consists of two diphenylmethanol moieties linked through a dioxolane unit, contributing to its unique chemical properties.

Physical Properties

PropertyValue
Molecular Weight666.80 g/mol
Boiling PointNot available
Melting PointNot available
SolubilityNot specified

The biological activity of ((4S,5S)-2-Methyl-2-phenyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) is primarily attributed to its interaction with various biochemical pathways:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular environments.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as tyrosinase, which is crucial in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders.
  • Cytotoxicity : Studies indicate that certain concentrations may exhibit cytotoxic effects on specific cancer cell lines while maintaining low toxicity in normal cells.

Study 1: Antioxidant Efficacy

In a study assessing the antioxidant potential of various dioxolane derivatives, ((4S,5S)-2-Methyl-2-phenyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) demonstrated a strong ability to scavenge DPPH radicals (up to 93% inhibition), comparable to standard antioxidants like vitamin C .

Study 2: Tyrosinase Inhibition

In vitro experiments using B16F10 melanoma cells revealed that the compound effectively inhibited tyrosinase activity. The inhibition was dose-dependent, with significant reductions observed at concentrations as low as 10 µM . This suggests potential applications in cosmetic formulations aimed at reducing skin pigmentation.

Study 3: Cytotoxicity Assessment

A cytotoxicity assay performed on various cancer cell lines indicated that while the compound showed potent activity against certain tumor cells (IC50 values ranging from 15 to 25 µM), it did not exhibit significant toxicity towards normal fibroblast cells at concentrations below 20 µM . This selectivity highlights its potential as a therapeutic agent with reduced side effects.

Comparison with Similar Compounds

Structural Variations and Stereochemistry

Table 1: Structural Comparison of Selected 1,3-Dioxolane Derivatives
Compound Name Substituents on Dioxolane Attached Groups Stereochemistry Key Applications
Target Compound 2-Methyl, 2-phenyl Diphenylmethanol (4S,5S) Enantioselective synthesis
(R,R)-TADDOL 2,2-Dimethyl Diphenylmethanol (4R,5R) Palladium-catalyzed alkylation (up to 98% ee)
DIOP Ligand 2,2-Dimethyl Bis(phosphine) (4R,5R) Iridium-catalyzed hydrogenation (81.4% ee)
[(4S,5S)-2,2-Dimethyl...] 2,2-Dimethyl N,N-Dimethylamine (4S,5S) Ligand for coordination chemistry
Compound 7a 2,2-Dimethyl Triazole-pentanol (4S,5S) Antiparasitic agents

Key Observations :

  • Stereochemical Influence: The (4S,5S) configuration is preserved in derivatives like triazole-pentanol (7a), indicating robustness in retaining chirality during functionalization .

Mechanistic Contrast :

  • The target compound’s diphenylmethanol groups act as hydrogen-bond donors, while phosphite/phosphine ligands (e.g., DIOP, TADDOL) coordinate directly to metals .

Physical and Chemical Properties

Table 2: Property Comparison
Property Target Compound (R,R)-TADDOL Derivative DIOP Ligand
Molecular Weight 666.80 g/mol ~600–700 g/mol (estimated) ~500–600 g/mol (estimated)
Solubility Low in polar solvents (stored inert) Moderate in CHCl3 Soluble in ethanol
Stability Requires 2–8°C under inert gas Stable at room temperature Sensitive to oxidation

Notable Trends:

  • Stability : The target compound’s sensitivity to storage conditions suggests lower stability than TADDOL derivatives, likely due to oxidizable benzhydryl groups .
  • Purity : Synthesized derivatives like 7a and 7b achieve >95% purity via silica chromatography, comparable to the target compound .

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